molecular formula C16H23N3O B8021894 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine

2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine

Cat. No.: B8021894
M. Wt: 273.37 g/mol
InChI Key: QIMYBPILJBXZNB-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with two distinct piperidine moieties. The pyridine ring is functionalized at the 2-position with a piperidin-4-yl group and at the 5-position with a piperidine-1-carbonyl group. The compound’s structure combines aromaticity (pyridine) with alicyclic flexibility (piperidine), making it a candidate for diverse pharmaceutical applications, particularly in targeting receptors or enzymes requiring dual-binding motifs .

Properties

IUPAC Name

piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13/h4-5,12-13,17H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMYBPILJBXZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine typically involves the reaction of a pyridine derivative with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a piperidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperidine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

The compound 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, neuropharmacology, and material science, while providing comprehensive data tables and case studies.

Neuropharmacology

One of the primary areas of interest for 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine is its potential as a neuropharmacological agent. Research has indicated that compounds with piperidine moieties can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Dopamine Receptor Modulation

A study published in the Journal of Medicinal Chemistry investigated the effects of similar piperidine derivatives on dopamine receptor activity. The findings suggested that modifications to the piperidine structure could enhance selectivity and potency against specific receptor subtypes, which is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease.

Antidepressant Activity

Another significant application is in the development of antidepressants. Compounds with similar structures have shown promise in treating major depressive disorder (MDD) by acting as selective serotonin reuptake inhibitors (SSRIs).

Case Study: SSRIs Development

Research presented at the American College of Neuropsychopharmacology conference highlighted a series of piperidine derivatives that exhibited SSRIs-like activity. The study emphasized how structural variations influenced pharmacokinetic properties, leading to improved efficacy and reduced side effects.

Polymer Synthesis

The compound's unique structure also makes it suitable for applications in material science, particularly in polymer synthesis. Its ability to form stable bonds can be advantageous in creating new polymeric materials with enhanced properties.

Data Table: Polymer Properties

Polymer TypeCompositionMechanical StrengthThermal Stability
PolyamideDerived from piperidine derivativesHighModerate
PolyurethaneModified with carbonyl-containing unitsVery HighHigh

Nanotechnology

In nanotechnology, 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine can be utilized as a precursor for synthesizing nanoparticles with specific functional groups that enhance their interaction with biological systems.

Case Study: Nanoparticle Functionalization

A recent study in Advanced Materials demonstrated how modifying nanoparticles with this compound improved their biocompatibility and targeting capabilities for drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Piperidin-4-yl, Piperidine-1-carbonyl C₁₅H₂₁N₃O ~263.35
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine Piperidin-4-yl, -CF₃ C₁₁H₁₃F₃N₂ 230.23
Antimicrobial Derivative Q2 () -NO₂, -Cl, substituted phenyl C₂₇H₂₀ClN₅O₃ 497.91
Crizotinib Analog () Piperidin-4-yl, pyrazole C₂₃H₂₂Cl₂FN₅O 486.35

Physicochemical Properties

  • Lipophilicity: The piperidine-1-carbonyl group introduces polarity compared to -CF₃ (logP ~2.5 in ) but less than nitro (-NO₂) or chloro substituents (logP ~3.0 in ) .

Biological Activity

2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine is a compound characterized by its dual piperidine functional groups attached to a pyridine ring. This structure suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The compound has garnered attention for its possible roles in inhibiting specific enzymes and its implications in cancer therapy and neurodegenerative diseases.

  • Molecular Formula : C16H23N3O
  • CAS Number : 1858252-10-4
  • Molecular Weight : 273.38 g/mol

Biological Activity Overview

Recent studies have indicated that 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine exhibits significant biological activities, particularly as an inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) and potentially other targets involved in cancer progression and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReference
DYRK1A InhibitionSignificant inhibition observed in pharmacological tests
Antioxidant PropertiesExhibited robust antioxidant effects in assays
Anti-inflammatory EffectsDemonstrated anti-inflammatory properties in microglial cells
CytotoxicityVariable cytotoxic effects on cancer cell lines

The compound's mechanism of action primarily revolves around its ability to inhibit specific kinases, such as DYRK1A, which is implicated in various cellular processes including cell proliferation and differentiation. Inhibition of this kinase can lead to reduced tumor growth and metastasis.

Case Study: DYRK1A Inhibition

In a study utilizing enzymatic assays, 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine was shown to achieve nanomolar-level inhibitory activity against DYRK1A. This inhibition was corroborated by molecular docking studies that predicted favorable binding interactions with the kinase's active site. The compound's derivatives were synthesized and tested, revealing enhanced potency compared to the parent compound.

Antioxidant and Anti-inflammatory Properties

The antioxidant activity of the compound was evaluated using ORAC (Oxygen Radical Absorbance Capacity) assays, where it demonstrated significant scavenging capabilities against free radicals. Additionally, anti-inflammatory effects were assessed in BV2 microglial cells, showing a reduction in pro-inflammatory cytokine release upon treatment with the compound.

Applications in Cancer Therapy

The dual piperidine structure suggests potential applications in cancer therapy, particularly through the modulation of pathways involved in tumor progression. Compounds with similar structures have been reported to inhibit cell adhesion, migration, and invasion in various cancer cell lines.

Table 2: Cancer Cell Line Studies

Cell LineEffect ObservedReference
MDA-MB-231 (Breast Cancer)Significant inhibition of proliferation
PANC-1 (Pancreatic Cancer)Reduced invasion and migration
FaDu (Hypopharyngeal Cancer)Induction of apoptosis at higher concentrations

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